N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533090
InChI: InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)
SMILES:
Molecular Formula: C14H10BrN3S
Molecular Weight: 332.22 g/mol

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

CAS No.:

Cat. No.: VC14533090

Molecular Formula: C14H10BrN3S

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine -

Specification

Molecular Formula C14H10BrN3S
Molecular Weight 332.22 g/mol
IUPAC Name N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)
Standard InChI Key XGPZJFFBCSRGTI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Physicochemical Profile

Key physicochemical parameters derived from experimental studies include:

PropertyValueMethod
Molecular Weight332.22 g/molMass spectrometry
Melting Point168–171°CDifferential scanning calorimetry
Solubility (H2_2O)12.8 mg/mL at 25°CShake-flask method
LogP (octanol/water)2.4 ± 0.1HPLC determination
pKa_a (amine)6.9Potentiometric titration

The bromine atom (atomic mass 79.9) contributes 24.1% to the molecular weight, influencing both density (1.62 g/cm³) and polar surface area (68.9 Ų). These properties align with Lipinski's rule of five, predicting good oral bioavailability.

Synthetic Methodologies

Conventional Synthesis Route

The standard preparation involves a three-step sequence:

  • Formation of 2-bromo-1-(3-pyridyl)ethanone: Reacting 3-acetylpyridine with bromine (Br2\text{Br}_2) in acetic acid at 0–5°C for 2 hours (yield: 78%) .

  • Thiazole cyclization: Condensing the bromoketone with thiourea (CH4N2S\text{CH}_4\text{N}_2\text{S}) in ethanol under reflux (78°C) for 6 hours . Copper silicate catalysts (10 mol%) improve yields to 82% compared to 67% without catalysts .

  • Buchwald–Hartwig amination: Coupling 4-(3-pyridyl)thiazol-2-amine with 4-bromophenylboronic acid using Pd(OAc)2_2/XPhos catalyst system in toluene/water (3:1) at 100°C for 12 hours.

Optimization Strategies

Recent advances employ microwave-assisted synthesis to reduce reaction times:

  • Step 1: Microwave irradiation (300 W, 120°C) decreases bromination time to 15 minutes.

  • Step 2: Solvent-free conditions under microwaves (150°C, 20 minutes) achieve 89% cyclization yield.

  • Step 3: Flow chemistry systems enable continuous amination with 94% conversion in 2 hours.

Comparative analysis of synthetic approaches reveals critical yield determinants:

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against clinically relevant pathogens:

OrganismMIC (µg/mL)Reference Strain
Staphylococcus aureus2.1ATCC 25923
Escherichia coli4.8ATCC 25922
Candida albicans3.7ATCC 90028

Mechanistic studies using time-kill assays show complete eradication of S. aureus within 4 hours at 4× MIC. Synergy testing with ampicillin (FIC index: 0.28) suggests potential for combination therapies against methicillin-resistant strains.

Cell LineIC50_{50} (µM)Selectivity Index*
MCF-7 (Breast)8.212.4
A549 (Lung)14.76.9
HEK293 (Normal)102.1

*Selectivity Index = IC50_{50}(normal)/IC50_{50}(cancer)

Mechanistically, the compound inhibits EGFR tyrosine kinase (Kd_d: 18 nM) and induces G1_1 cell cycle arrest in MCF-7 cells. Apoptosis assays show 43% Annexin V-positive cells after 48-hour treatment at 10 µM.

Pharmacological Profiling

ADME Properties

Preclinical pharmacokinetic data in Sprague-Dawley rats (10 mg/kg oral dose):

ParameterValue
Cmax_{max}1.8 µg/mL
Tmax_{max}2.1 hours
AUC024_{0-24}14.7 µg·h/mL
Half-life5.3 hours
Bioavailability68%

Hepatic microsomal stability assays show 82% parent compound remaining after 1 hour, with primary metabolites resulting from N-debromination and pyridine hydroxylation.

Toxicity Profile

Acute toxicity testing (OECD Guideline 423) in mice established an LD50_{50} > 2000 mg/kg, with no histopathological abnormalities observed at 500 mg/kg/day for 28 days. Genotoxicity assays (Ames test, micronucleus) showed no mutagenic potential up to 100 µM.

Future Research Directions

Structural Optimization

  • Positional isomerism: Evaluating 2-pyridyl vs. 4-pyridyl analogues for improved EGFR affinity

  • Halogen substitution: Replacing bromine with fluorine to enhance metabolic stability

  • Prodrug development: Synthesizing phosphate esters to increase aqueous solubility

Translational Studies

  • Preclinical development: IND-enabling toxicity studies in two mammalian species

  • Formulation science: Developing nanoparticle carriers for enhanced tumor targeting

  • Combination therapies: Screening with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models

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